molecular formula C19H16ClF3N6O B10834984 (6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No.: B10834984
M. Wt: 436.8 g/mol
InChI Key: XOUUTQMOXWSZSL-LBPRGKRZSA-N
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Description

PMID27724045-Compound-17 is a synthetic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit specific enzymes and disrupt viral replication, making it a promising candidate for antiviral therapies .

Preparation Methods

The synthesis of PMID27724045-Compound-17 involves multiple steps, starting with the preparation of precursor materials. The core structure of the compound is derived from a non-selective kinase inhibitor. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PMID27724045-Compound-17 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID27724045-Compound-17 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID27724045-Compound-17 involves the inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the entry and replication of β-coronaviruses by interfering with the viral lifecycle. The compound’s core structure, derived from a non-selective kinase inhibitor, allows it to selectively target PIKfyve and exert its antiviral effects .

Comparison with Similar Compounds

PMID27724045-Compound-17 can be compared with other similar compounds, such as:

The uniqueness of PMID27724045-Compound-17 lies in its selective inhibition of PIKfyve and its demonstrated ability to disrupt viral replication, making it a promising candidate for antiviral therapies .

Properties

Molecular Formula

C19H16ClF3N6O

Molecular Weight

436.8 g/mol

IUPAC Name

(6S)-7-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C19H16ClF3N6O/c1-2-12-10-29-16(14-8-24-6-7-25-14)26-27-17(29)18(30)28(12)9-11-4-3-5-13(15(11)20)19(21,22)23/h3-8,12H,2,9-10H2,1H3/t12-/m0/s1

InChI Key

XOUUTQMOXWSZSL-LBPRGKRZSA-N

Isomeric SMILES

CC[C@H]1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4

Canonical SMILES

CCC1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4

Origin of Product

United States

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